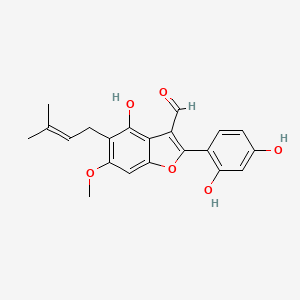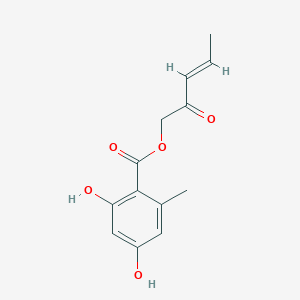
globosumone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Globosumone A is a benzoate ester obtained by the formal condensation of o-orsellinic acid with (3E)-1-hydroxypent-3-en-2-one. Isolated from Chaetomium globosum, it exhibits cytotoxic activity towards cancer cell lines. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a benzoate ester and a member of resorcinols. It derives from an o-orsellinic acid.
Aplicaciones Científicas De Investigación
1. Bioactive Metabolites in Endophytic Fungi
Globosumone A, along with other metabolites, has been identified in the endophytic fungus Chaetomium globosum. These compounds have shown potential biological effects against seedling growth and exhibited activity against cancer cell lines (Zhang et al., 2021).
2. Cytotoxic Orsellinic Acid Esters
Globosumones, including Globosumone A, are orsellinic acid esters isolated from Chaetomium globosum. They have been evaluated for their cytotoxic properties against various cancer cell lines, with Globosumone A showing moderate activity (Bashyal et al., 2005).
3. Antimycobacterial Properties
Research on Chaetomium globosum has revealed the presence of compounds with antimycobacterial properties, which might include derivatives like Globosumone A (Kanokmedhakul et al., 2002).
4. Potential in Drug Discovery
Studies on endophytic fungus Chaetomium globosum highlight its potential for pharmaceutical applications. This suggests that compounds like Globosumone A may be relevant in the drug discovery process, particularly in targeting diseases with a need for novel therapeutic agents (Selim et al., 2013).
Propiedades
Nombre del producto |
globosumone A |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
[(E)-2-oxopent-3-enyl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C13H14O5/c1-3-4-9(14)7-18-13(17)12-8(2)5-10(15)6-11(12)16/h3-6,15-16H,7H2,1-2H3/b4-3+ |
Clave InChI |
KIMBFCFJDPSYCZ-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C(=O)COC(=O)C1=C(C=C(C=C1C)O)O |
SMILES canónico |
CC=CC(=O)COC(=O)C1=C(C=C(C=C1C)O)O |
Sinónimos |
globosumone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



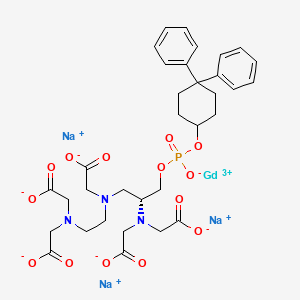

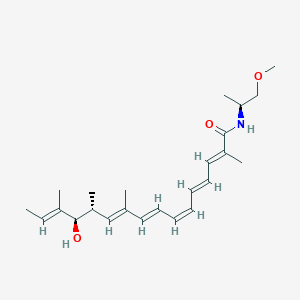
![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)

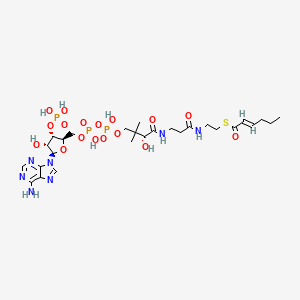
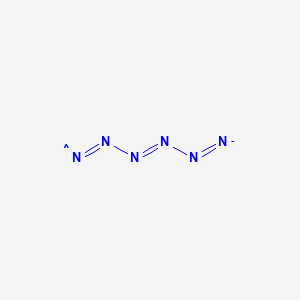
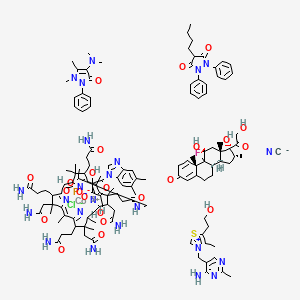
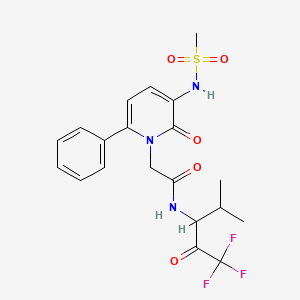
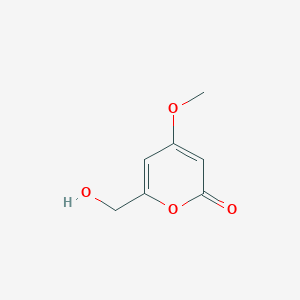
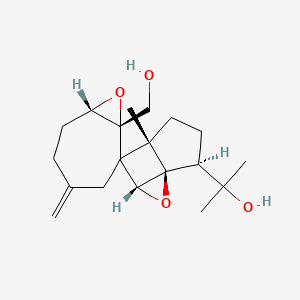
![N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1245594.png)
